N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Description
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidine-4-carboxamide; oxalic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, ethyl, and ethylphenyl groups. The presence of oxalic acid as a counterion further enhances its chemical properties.
Properties
IUPAC Name |
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O.C2H2O4/c1-3-20-10-12-22(13-11-20)18-25-16-14-23(15-17-25)24(27)26(4-2)19-21-8-6-5-7-9-21;3-1(4)2(5)6/h5-13,23H,3-4,14-19H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRJYIOBHVTOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N(CC)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl and ethyl groups, followed by the introduction of the ethylphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: Shares the piperidine core but lacks the ethyl and ethylphenyl substitutions.
N-ethylpiperidine: Similar structure but without the benzyl and ethylphenyl groups.
4-ethylpiperidine: Contains the piperidine ring with an ethyl group but lacks the benzyl and carboxamide functionalities.
Uniqueness
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
